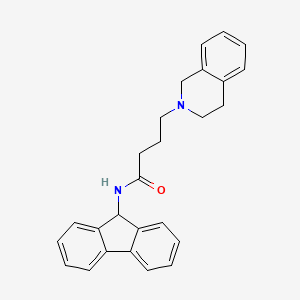
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide is a complex organic compound that features both isoquinoline and fluorenyl groups. These types of compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide likely involves multiple steps, including the formation of the isoquinoline and fluorenyl groups, followed by their coupling. Typical reaction conditions might include:
Formation of Isoquinoline Group: This could involve cyclization reactions starting from benzylamine derivatives.
Formation of Fluorenyl Group: This might involve Friedel-Crafts alkylation or acylation reactions.
Coupling Reaction: The final step would involve coupling the two groups under conditions that might include the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the isoquinoline ring.
Reduction: Reduction reactions could target the carbonyl group in the butanamide moiety.
Substitution: Substitution reactions might occur at the aromatic rings, particularly under electrophilic or nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide could have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.
Industry: Use in materials science, perhaps as a component in organic electronics or polymers.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved would be specific to the target and the biological system.
類似化合物との比較
Similar Compounds
Isoquinoline Derivatives: Compounds like papaverine or berberine.
Fluorenyl Derivatives: Compounds like fluorenone or fluorene.
Uniqueness
The uniqueness of 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide lies in its combined structural features, which might confer unique chemical reactivity or biological activity compared to its individual components.
特性
CAS番号 |
113711-28-7 |
|---|---|
分子式 |
C26H26N2O |
分子量 |
382.5 g/mol |
IUPAC名 |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(9H-fluoren-9-yl)butanamide |
InChI |
InChI=1S/C26H26N2O/c29-25(14-7-16-28-17-15-19-8-1-2-9-20(19)18-28)27-26-23-12-5-3-10-21(23)22-11-4-6-13-24(22)26/h1-6,8-13,26H,7,14-18H2,(H,27,29) |
InChIキー |
CQKVQQQKWQLLDC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)CCCC(=O)NC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
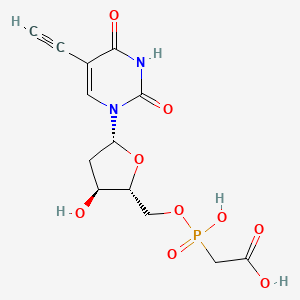
![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
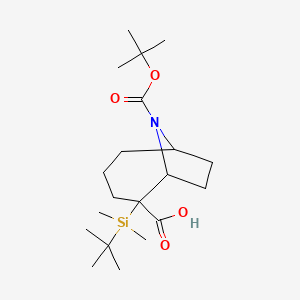

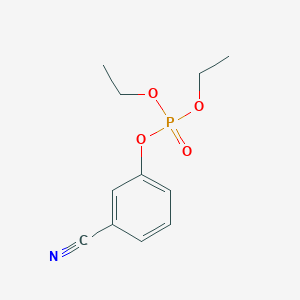
![1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)](/img/structure/B14303678.png)
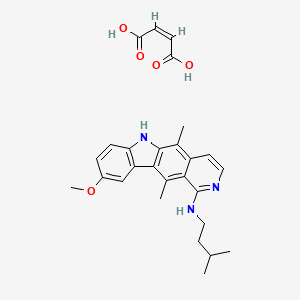



![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
![2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14303731.png)
